3-Acetamido-N-ethyl-N-cyanoethylaniline

Description

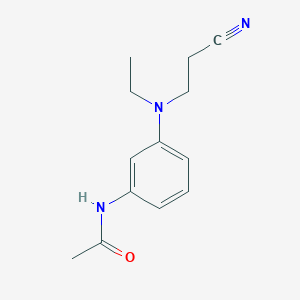

3-Acetamido-N-ethyl-N-cyanoethylaniline is a substituted aniline derivative with a molecular formula of C₁₃H₁₇N₃O. Its structure features an acetamide group (-NHCOCH₃) at the para position relative to a tertiary amine substituent, where one nitrogen is bonded to an ethyl group (-CH₂CH₃) and a cyanoethyl group (-CH₂CH₂CN). This compound is likely utilized as an intermediate in the synthesis of dyes, pharmaceuticals, or agrochemicals due to its electron-rich aromatic system and polar functional groups, which enhance reactivity in coupling or condensation reactions.

Properties

CAS No. |

67080-60-8 |

|---|---|

Molecular Formula |

C13H17N3O |

Molecular Weight |

231.29 g/mol |

IUPAC Name |

N-[3-[2-cyanoethyl(ethyl)amino]phenyl]acetamide |

InChI |

InChI=1S/C13H17N3O/c1-3-16(9-5-8-14)13-7-4-6-12(10-13)15-11(2)17/h4,6-7,10H,3,5,9H2,1-2H3,(H,15,17) |

InChI Key |

WTEINCFQQDGGPB-UHFFFAOYSA-N |

SMILES |

CCN(CCC#N)C1=CC=CC(=C1)NC(=O)C |

Canonical SMILES |

CCN(CCC#N)C1=CC=CC(=C1)NC(=O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-Acetamido-N-ethyl-N-cyanoethylaniline with two related compounds: N-(3-(diethylamino)phenyl)acetamide () and 2-Cyano-N-[(methylamino)carbonyl]acetamide (). Key differences in substituents, physicochemical properties, and toxicity are highlighted.

N-(3-(Diethylamino)phenyl)acetamide (CAS: 6375-46-8)

- Molecular Formula : C₁₂H₁₈N₂O

- Substituents: A diethylamino group (-N(CH₂CH₃)₂) replaces the ethyl-cyanoethylamine moiety in the parent compound.

- Properties: Lower polarity compared to this compound due to the absence of a cyano group. Applications: Used in synthetic chemistry as a building block for dyes or ligands .

2-Cyano-N-[(methylamino)carbonyl]acetamide (CAS: 6972-77-6)

- Molecular Formula : C₅H₇N₃O₂

- Substituents: Features a cyano group (-CN) and a methylaminocarbonyl group (-NHCOCH₃), differing in backbone structure from the aniline-based compounds.

- Properties: High polarity due to the cyano and carbonyl groups. Toxicity: Limited toxicological data available; caution is advised during handling .

Comparative Data Table

Key Findings and Implications

N-(3-(Diethylamino)phenyl)acetamide’s lipophilic nature may favor applications requiring compatibility with non-polar matrices .

Research Gaps: No crystallographic or spectroscopic data were identified for this compound. Tools like SHELXL (for refinement) or ORTEP-3 (for visualization) could aid in structural characterization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.